[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate
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Overview
Description
1H-Pyrrole-3,4-dimethanol,1,2-dimethyl-5-[4-(phenylsulfonyl)phenyl]-,bis(methylcarbamate)(ester) is a complex organic compound characterized by its pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3,4-dimethanol,1,2-dimethyl-5-[4-(phenylsulfonyl)phenyl]-,bis(methylcarbamate)(ester) typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the dimethanol and dimethyl groups. The phenylsulfonylphenyl group is then attached, and the final step involves the esterification with methylcarbamate. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3,4-dimethanol,1,2-dimethyl-5-[4-(phenylsulfonyl)phenyl]-,bis(methylcarbamate)(ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1H-Pyrrole-3,4-dimethanol,1,2-dimethyl-5-[4-(phenylsulfonyl)phenyl]-,bis(methylcarbamate)(ester) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3,4-dimethanol,1,2-dimethyl-5-[4-(phenylsulfonyl)phenyl]-,bis(methylcarbamate)(ester) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole, 2,4-dimethyl-
- 1H-Pyrrole, 2,3-dimethyl-
- 1H-Pyrrole, 3-ethyl-2,4-dimethyl-
Uniqueness
Compared to similar compounds, 1H-Pyrrole-3,4-dimethanol,1,2-dimethyl-5-[4-(phenylsulfonyl)phenyl]-,bis(methylcarbamate)(ester) is unique due to its specific functional groups and structural features
Properties
CAS No. |
70889-28-0 |
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Molecular Formula |
C24H27N3O6S |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate |
InChI |
InChI=1S/C24H27N3O6S/c1-16-20(14-32-23(28)25-2)21(15-33-24(29)26-3)22(27(16)4)17-10-12-19(13-11-17)34(30,31)18-8-6-5-7-9-18/h5-13H,14-15H2,1-4H3,(H,25,28)(H,26,29) |
InChI Key |
XLNKAJRAOOBMBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1C)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3)COC(=O)NC)COC(=O)NC |
Origin of Product |
United States |
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